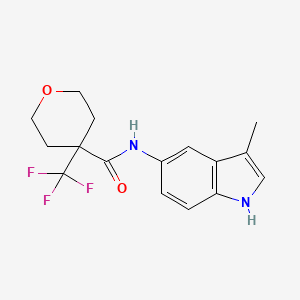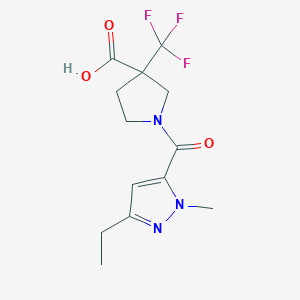![molecular formula C16H17N3O3 B7356215 6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one (referred to as compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and Akt. Additionally, compound X has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins. Additionally, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that compound X can improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, the compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using compound X in lab experiments is its high cost. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on compound X. One direction is to further investigate its potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the compound's mechanism of action and potential therapeutic applications in other diseases, such as cancer and viral infections. Another direction is to investigate the potential of compound X as a drug delivery system for other drugs. Finally, further studies are needed to optimize the synthesis method of compound X to reduce its cost and increase its availability for research.
Métodos De Síntesis
Compound X has been synthesized using various methods, including a one-pot reaction method and a microwave-assisted method. The one-pot reaction method involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with guanidine hydrochloride and acetic anhydride. The microwave-assisted method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with guanidine hydrochloride and acetic anhydride under microwave irradiation. Both methods have been shown to yield high purity compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that compound X can inhibit the growth of cancer cells and induce apoptosis. Additionally, compound X has been shown to have potential as a treatment for Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
6-[2-(4-methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-12-4-2-11(3-5-12)8-15(20)19-7-6-14-13(9-19)16(21)18-10-17-14/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZPPAJBKGYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate](/img/structure/B7356139.png)
![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
![N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide](/img/structure/B7356156.png)

![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-furo[3,2-b]pyridin-2-ylmethanone](/img/structure/B7356163.png)
![Acetic acid;2-(4-fluorophenyl)-2-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]acetic acid](/img/structure/B7356168.png)
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(5-fluoro-1-benzofuran-7-yl)methanone](/img/structure/B7356186.png)
![6-[4-(2,5-dimethylphenoxy)piperidin-1-yl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356203.png)

![2-tert-butyl-N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N,4-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide](/img/structure/B7356210.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]acetamide](/img/structure/B7356231.png)
![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)